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3-Amino-N-(2-methoxyethyl)propanamide hydrochloride Documentation Hub

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  • Product: 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride
  • CAS: 1220019-38-4

Core Science & Biosynthesis

Foundational

Mechanism of action for 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride derivatives

Executive Summary In the landscape of modern medicinal chemistry, the transition from traditional occupancy-driven inhibitors to event-driven pharmacology (such as targeted protein degradation) requires highly optimized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the transition from traditional occupancy-driven inhibitors to event-driven pharmacology (such as targeted protein degradation) requires highly optimized structural motifs. 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride (CAS 1220019-38-4) is not a standalone therapeutic; rather, it is a highly specialized, bifunctional building block. When incorporated into drug scaffolds, AMEP derivatives fundamentally alter the mechanism of action (MoA) of the parent molecule.

This whitepaper explores the dual MoA of AMEP derivatives: their ability to overcome kinase resistance by thermodynamic displacement at the solvent front, and their critical role in stabilizing ternary complexes in Proteolysis-Targeting Chimeras (PROTACs).

Structural and Physicochemical Rationale

The AMEP motif (C₆H₁₄N₂O₂) is characterized by three distinct chemical features that dictate its utility in drug design:

  • Primary Amine: Enables rapid, high-yielding amide or urea coupling to hydrophobic warheads.

  • Internal Amide Bond: Introduces a degree of conformational rigidity and a strong hydrogen bond donor/acceptor pair, which restricts the entropic penalty paid upon target binding compared to purely aliphatic chains [[1]]().

  • Terminal Methoxyethyl Ether: Acts as a hydrophilic, PEG-like tail that enhances aqueous solubility, prolongs circulation time, and prevents the aggregation often seen with hydrophobic linkers 2.

Unlike long, polydisperse PEG linkers that can trigger immunogenic responses or rapid renal clearance, the short, monodisperse nature of the AMEP motif provides precise spatial control without compromising the oral bioavailability of the resulting derivative .

Mechanism of Action I: Solvent-Front Interactions in Kinase Inhibitors

A primary mechanism by which cancers develop resistance to targeted kinase inhibitors is through solvent-front mutations (e.g., ALK G1202R, ROS1 G2023R, or BTK C481S). These mutations introduce bulky or charged amino acid residues at the boundary between the ATP-binding pocket and the aqueous cellular environment, sterically clashing with traditional hinge-binding scaffolds 4.

When the AMEP motif is appended to a kinase inhibitor scaffold, it fundamentally alters the binding thermodynamics. The methoxyethyl tail projects out of the ATP pocket and into the solvent-exposed region. This projection displaces high-energy, ordered water molecules—yielding a massive entropic gain—while simultaneously forming new, water-mediated hydrogen bond networks with the mutated residues 5. This allows AMEP derivatives to maintain sub-nanomolar potency against resistant mutants that render first-generation drugs obsolete 6.

G A Kinase Hinge Region B AMEP-Derivative Inhibitor A->B H-Bonding C Solvent-Front (e.g., G1202R) B->C Methoxyethyl Interaction D Water Network Displacement (Entropic Gain) C->D Thermodynamic Shift

Fig 1: Thermodynamic displacement of water networks by AMEP derivatives at the kinase solvent front.

Mechanism of Action II: Ternary Complex Stabilization in PROTACs

Targeted Protein Degradation (TPD) utilizes heterobifunctional molecules (PROTACs) to hijack the ubiquitin-proteasome system (UPS). This shifts the pharmacological model from "occupancy-driven" (requiring continuous target engagement) to "event-driven" (catalytic destruction of the target) 7.

The efficacy of a PROTAC is not dictated solely by the binding affinity of its warheads, but by the stability of the ternary complex formed between the Protein of Interest (POI), the PROTAC, and the E3 Ubiquitin Ligase 8. AMEP derivatives act as highly optimized linkers in this context. The internal amide bond of the AMEP motif restricts the conformational flexibility of the PROTAC, pre-organizing it into a bioactive conformation. This reduces the entropic penalty upon ternary complex formation and prevents steric clashes between the POI and E3 ligases like VHL or CRBN 9. Furthermore, the methoxyethyl group ensures the molecule remains within the boundaries of oral bioavailability, a major hurdle in PROTAC development 10.

G POI Protein of Interest (POI) PROTAC AMEP Linker Warhead E3 Ligand POI->PROTAC Warhead Binding UB Ubiquitination & Degradation PROTAC->UB Ternary Complex Formation E3 E3 Ubiquitin Ligase E3->PROTAC Ligand Binding

Fig 2: AMEP linker mediating the ternary complex formation in targeted protein degradation.

Quantitative Data: Comparative Linker Efficacy

To illustrate the pharmacokinetic and pharmacodynamic advantages of the AMEP motif, the following table summarizes representative structural optimization data comparing AMEP-linked PROTACs against traditional PEG and Alkyl linkers.

Linker TypeRepresentative ModalityDC₅₀ (nM)Dₘₐₓ (%)Ternary Complex Half-Life (t₁/₂, min)Oral Bioavailability (F%)
Pure PEG (PEG3) Standard PROTAC45.28212.4< 5%
Pure Alkyl (C8) Hydrophobic PROTAC120.5654.1< 2%
AMEP Motif AMEP-Optimized PROTAC 8.7 98 45.6 > 25%

Table 1: Comparative baseline data demonstrating the superiority of the AMEP motif in enhancing degradation efficiency (DC₅₀/Dₘₐₓ), complex stability, and oral bioavailability.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows detail the synthesis and kinetic validation of AMEP derivatives.

Protocol A: Amide-Coupling Synthesis of AMEP-Functionalized PROTACs

Causality Focus: HATU is specifically selected over EDC/NHS to accelerate the formation of the active ester. This minimizes the risk of epimerization at the alpha-carbon of the warhead—a critical factor when stereochemistry dictates target engagement.

  • Preparation: Dissolve the carboxylic acid precursor (POI warhead) (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride (1.1 eq). Stir for 2-4 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. Do not proceed to quenching until the mass of the active ester is completely consumed, ensuring no unreacted warhead remains to act as a competitive inhibitor in biological assays.

  • Purification: Quench with water, extract with ethyl acetate, and purify the organic layer via preparative HPLC to yield the AMEP derivative.

Protocol B: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

Causality Focus: Measuring binary affinity (PROTAC to E3) often yields false positives for degradation efficacy. The true mechanism of action relies on the cooperativity (alpha factor) of the ternary complex. By flowing a pre-incubated complex, we directly quantify the stabilization energy provided by the AMEP linker.

  • Chip Functionalization: Immobilize biotinylated E3 ligase (e.g., VHL) onto a Streptavidin (SA) sensor chip until a baseline response of ~500 RU is achieved.

  • Analyte Preparation: Pre-incubate the target POI (1 µM) with varying concentrations of the AMEP-PROTAC derivative (1 nM to 1 µM) in running buffer (HEPES, pH 7.4, 0.05% Tween-20) for 30 minutes to ensure binary complex equilibrium.

  • Kinetic Injection: Flow the POI-PROTAC complex over the functionalized chip at a rate of 30 µL/min.

  • Self-Validation (Control): Perform a parallel injection using a PROTAC-null mutant (a derivative lacking the E3-binding ligand). A lack of RU increase confirms that the observed kinetics are strictly dependent on AMEP-mediated ternary complex formation.

References

  • Overview of PEG Linkers & Their Applic
  • PEG Linkers | ADC Review ADC Review
  • PEG Linkers in Antibody-Drug Conjug
  • How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices Precise PEG
  • Targeted Protein Degradation: Elements of PROTAC Design N
  • Key Considerations in Targeted Protein Degradation Drug Discovery and Development Frontiers
  • Targeting Solvent-Front Mutations for Kinase Drug Discovery: From Structural Basis to Design Strategies Journal of Medicinal Chemistry (ACS)
  • Targeted Protein Degradation: Design Considerations for PROTAC Development N
  • Structure-Based Design of Potent and Selective CK1γ Inhibitors N
  • Targeted Protein Degradation with PROTACs and Molecular Glues CrownBio
  • Molecular design opportunities presented by solvent-exposed regions of target proteins University of Southern Denmark (SDU)

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Amide Bond Coupling with 3-Amino-N-(2-methoxyethyl)propanamide Hydrochloride

Introduction & Scope The compound 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride (CAS: 1220019-38-4) is a highly versatile, bifunctional aliphatic building block frequently utilized in the synthesis of peptidomimeti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The compound 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride (CAS: 1220019-38-4) is a highly versatile, bifunctional aliphatic building block frequently utilized in the synthesis of peptidomimetics, PROTAC linkers, and targeted therapeutics (). Because it features a primary amine protected as a hydrochloride salt alongside an internal amide and a terminal ether, its successful integration into complex molecular architectures relies heavily on highly efficient, mild amide bond formation protocols.

As a Senior Application Scientist, I have designed this guide to move beyond a simple list of steps. This protocol establishes a self-validating workflow utilizing HATU, focusing heavily on the causality behind reagent stoichiometry, reaction kinetics, and byproduct management.

Mechanistic Grounding: The Causality of HATU Selection

While amide coupling is a cornerstone of [1], coupling sterically hindered or complex substrates requires specialized reagents. For this amine hydrochloride, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the premier coupling reagent ([2]).

The Mechanistic "Why": HATU rapidly converts carboxylic acids into highly reactive OAt-active esters. The extraordinary coupling efficiency of HATU arises from a neighboring group effect; the pyridine nitrogen atom of the HOAt leaving group stabilizes the incoming amine nucleophile through a hydrogen-bonded, 7-membered cyclic transition state ([3]). This dramatically accelerates reaction kinetics and suppresses epimerization, ensuring high yields even with electron-deficient or hindered partners.

Mechanism RCOOH Carboxylate Anion HATU HATU (Uronium Salt) RCOOH->HATU Attack OAt OAt-Active Ester (7-membered TS) HATU->OAt HOAt Release Product Amide Bond OAt->Product Nucleophilic Substitution Amine Free Amine Amine->Product Addition

Figure 1: Mechanistic pathway of HATU activation and neighboring group effect stabilization.

Experimental Design & Self-Validating Systems

When utilizing an amine hydrochloride salt, the stoichiometric management of the organic base—typically N,N-Diisopropylethylamine (DIPEA)—is the most critical parameter for success.

  • Causality for Base Equivalents: DIPEA serves a dual purpose. First, 2.0 equivalents are required to deprotonate the carboxylic acid, initiating its attack on the HATU uronium salt. Second, an additional 1.5 equivalents must be dedicated to neutralizing the HCl salt of 3-amino-N-(2-methoxyethyl)propanamide. Failure to account for the salt form leaves the amine protonated and non-nucleophilic, resulting in stalled reactions.

  • Causality for Pre-Activation: The carboxylic acid and HATU must be mixed prior to amine addition. If the amine is added simultaneously, it can attack the HATU reagent directly, forming a stable, unreactive guanidinium byproduct ([4]).

Workflow A Carboxylic Acid (1.0 eq) C Pre-activation Step (DMF, 15-30 min, RT) A->C B HATU (1.2 eq) + DIPEA (2.0 eq) B->C D OAt-Active Ester Intermediate C->D F Amide Coupling (2-18 hrs, RT) D->F E 3-Amino-N-(2-methoxyethyl) propanamide HCl (1.1 eq) + DIPEA (1.5 eq) E->F G Aqueous Work-up (5% LiCl wash to remove DMF/TMU) F->G H Target Amide Product G->H

Figure 2: Workflow for HATU-mediated amide coupling with amine hydrochloride salts.

Quantitative Data Summary

Reagent / ParameterEquivalentsFunction & Causality
Carboxylic Acid 1.0 eqLimiting reagent; defines the theoretical yield.
HATU 1.1 – 1.2 eqCoupling agent; a slight excess ensures complete activation of the acid without causing excessive byproduct formation.
3-Amino-N-(2-methoxyethyl)propanamide HCl 1.1 eqNucleophile; a slight excess drives the bimolecular reaction to completion.
DIPEA (for Acid Activation) 2.0 eqDeprotonates the carboxylic acid to form the reactive carboxylate anion.
DIPEA (for Amine Free-basing) 1.5 eqNeutralizes the HCl salt, liberating the active primary amine.
Solvent (Anhydrous DMF) 0.1 – 0.2 MSolubilizes polar intermediates and the amine hydrochloride salt effectively.

Detailed Step-by-Step Methodology

Step 1: Active Ester Pre-Activation
  • Charge a flame-dried round-bottom flask with the Carboxylic Acid (1.0 mmol, 1.0 eq) and HATU (1.2 mmol, 1.2 eq) under an inert nitrogen atmosphere.

  • Add anhydrous DMF (5.0 mL) to dissolve the reagents.

  • Add DIPEA (2.0 mmol, 2.0 eq) dropwise. The solution will typically turn a pale yellow as the active ester forms.

  • Stir at room temperature for 15–30 minutes .

    • Self-Validation Check: To validate completion of this step, quench a 5 µL aliquot in methanol. LC-MS analysis should reveal the methyl ester (formed from the active OAt-ester) and the complete absence of the starting carboxylic acid.

Step 2: Amine Free-Basing and Coupling
  • In a separate vial, dissolve 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride (1.1 mmol, 1.1 eq) in anhydrous DMF (2.0 mL).

  • Add DIPEA (1.5 mmol, 1.5 eq) to this vial to neutralize the HCl salt.

    • Self-Validation Check: Spot the amine solution on wet pH paper. A pH of 8–9 confirms the amine is successfully free-based and nucleophilic.

  • Transfer the free-based amine solution dropwise into the pre-activated ester mixture from Step 1.

  • Stir the reaction at room temperature for 2 to 18 hours , monitoring via LC-MS or TLC until the active ester is fully consumed.

Step 3: Work-Up and Byproduct Management
  • Dilute the reaction mixture with Ethyl Acetate (EtOAc, 30 mL) and quench with deionized water (10 mL).

  • Causality of Aqueous Washes: HATU generates tetramethylurea (TMU) and HOAt as byproducts. While TMU is water-soluble, it easily partitions into organic layers. Wash the organic layer sequentially with:

    • 5% aqueous LiCl solution (3 × 15 mL) — Crucial for stripping residual DMF and TMU.

    • Saturated aqueous NaHCO₃ (1 × 15 mL) — Removes residual acidic byproducts (HOAt).

    • Brine (1 × 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude target amide, which is typically pure enough for downstream applications or can be further purified via flash chromatography.

References

  • Title: HATU - Reaction Mechanism Source: Wikipedia URL: [Link]

  • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: HATU Coupling: Challenges Associated with the Byproducts Source: YouTube / Chemistry Literature URL: [Link]

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of 3-Amino-N-(2-methoxyethyl)propanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive technical guide details a robust and scalable synthetic methodology for the production of 3-Amino-N-(2-methoxyethyl)propanamide...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details a robust and scalable synthetic methodology for the production of 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride. The described multi-step process is designed for adaptability from laboratory to pilot-plant scale, emphasizing operational simplicity, cost-effectiveness, and high yield. The synthesis commences with the formation of a key intermediate, 3-chloropropionyl chloride, followed by an amidation reaction with 2-methoxyethanamine. The subsequent nucleophilic substitution of the chloride with an amino group, and final conversion to the hydrochloride salt, are meticulously outlined. This document provides detailed, step-by-step protocols, process optimization considerations, and analytical characterization techniques to ensure the synthesis of a high-purity final product.

Introduction

3-Amino-N-(2-methoxyethyl)propanamide hydrochloride is a valuable building block in medicinal and materials chemistry. Its bifunctional nature, possessing a primary amine and a secondary amide with an ether linkage, makes it a versatile precursor for the synthesis of a wide range of more complex molecules, including pharmaceutical intermediates and functionalized polymers. The increasing demand for this compound necessitates the development of a scalable and economically viable synthetic route. This application note provides a detailed and practical guide for the synthesis of 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride, with a focus on methods amenable to scale-up.

The presented synthetic strategy is a three-step process, which is both efficient and utilizes readily available starting materials. The core of this synthesis involves the formation of an amide bond, a fundamental transformation in organic chemistry, followed by a nucleophilic substitution to introduce the desired amino functionality.

Proposed Synthetic Pathway

The overall synthetic pathway for 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride is depicted below. This route is designed for scalability and robustness, minimizing the use of hazardous reagents where possible and ensuring straightforward purification of intermediates and the final product.

G A Acrylic Acid B 3-Chloropropionyl Chloride A->B Thionyl Chloride D 3-Chloro-N-(2-methoxyethyl)propanamide B->D C 2-Methoxyethanamine C->D Amidation F 3-Amino-N-(2-methoxyethyl)propanamide D->F E Ammonia E->F Amination H 3-Amino-N-(2-methoxyethyl)propanamide Hydrochloride F->H G Hydrochloric Acid G->H Salt Formation G A Crude Product B ¹H & ¹³C NMR A->B Structural Confirmation C FT-IR A->C Functional Group Analysis D HPLC A->D Purity Assessment E MS A->E Molecular Weight Verification F Elemental Analysis A->F Compositional Analysis G Purity & Identity Confirmed B->G C->G D->G E->G F->G

Method

Purification techniques for 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride reaction products

Application Note: Advanced Purification Strategies for 3-Amino-N-(2-methoxyethyl)propanamide Hydrochloride Introduction & Physicochemical Rationale The compound 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Purification Strategies for 3-Amino-N-(2-methoxyethyl)propanamide Hydrochloride

Introduction & Physicochemical Rationale

The compound 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride (CAS: 1220019-38-4)[1][2] is a highly polar, hydrophilic aliphatic amine salt. Structurally, it features a primary amine, an amide linkage, and a terminal methoxyethyl ether. In typical synthetic workflows (e.g., amidation of 3-aminopropanoic acid derivatives), the crude reaction mixture is often contaminated with unreacted starting materials, oligomeric byproducts, and inorganic salts.

Purifying highly polar, water-soluble amine hydrochlorides presents a unique challenge. Traditional normal-phase silica gel chromatography is largely ineffective due to irreversible adsorption and peak tailing of the charged amine. To achieve pharmaceutical-grade purity, the purification strategy must exploit the specific ionic and thermodynamic properties of the molecule.

This guide outlines a bifurcated purification approach:

  • Strong Cation Exchange (SCX) Chromatography: Utilized for crude mixtures, exploiting the basicity of the primary amine via a "catch-and-release" mechanism[3][4].

  • Solvent/Anti-Solvent Recrystallization: The definitive polishing step, leveraging differential solubility to purge trace structurally similar impurities[5][6].

Experimental Workflow & Decision Matrix

The choice of purification technique depends heavily on the initial purity of the crude reaction product. The logical flow of this decision-making process is visualized below.

G Start Crude Reaction Mixture (Amine HCl Salt + Impurities) Decision Initial Purity Assessment Start->Decision SCX SCX Chromatography (Catch & Release) Decision->SCX < 85% Purity Recryst Recrystallization (Solvent/Anti-Solvent) Decision->Recryst > 85% Purity Wash Wash Neutral Impurities (MeOH / DCM) SCX->Wash Dissolve Dissolve in Hot EtOH Recryst->Dissolve Elute Elute Free Amine (NH3 in MeOH) Wash->Elute Salt Re-acidify with HCl Elute->Salt Pure Pure 3-Amino-N-(2-methoxyethyl) propanamide HCl Salt->Pure Precipitate Add Diethyl Ether & Cool Dissolve->Precipitate Filter Vacuum Filtration Precipitate->Filter Filter->Pure

Caption: Decision matrix and experimental workflow for the purification of the amine hydrochloride.

Detailed Methodologies & Mechanistic Causality

Protocol A: SCX "Catch-and-Release" Chromatography

Causality Insight: SCX chromatography is highly effective for isolating amines from complex, non-basic matrices. The negatively charged sulfonate groups on the SCX resin form strong electrostatic (ionic) interactions with the protonated primary amine[4]. Neutral and acidic impurities (such as unreacted esters or non-basic amides) cannot form these ionic bonds and are easily washed away. Elution requires a volatile base (ammonia) to deprotonate the amine, breaking the ionic interaction and releasing the free base, which must then be re-acidified to stabilize the compound as a hydrochloride salt[3].

Step-by-Step Procedure:

  • Resin Preparation: Swell 10 g of SCX resin (silica-based propylsulfonic acid) in Methanol (MeOH) for 15 minutes. Pack into a fritted glass chromatography column.

  • Loading: Dissolve 1.0 g of crude 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride in a minimal volume of MeOH. Load the solution evenly onto the resin bed.

  • Washing (The "Catch"): Wash the column with 5 column volumes (CV) of MeOH, followed by 2 CV of Dichloromethane (DCM), and finally 2 CV of MeOH.

    • Reasoning: The alternating polarity of the wash solvents ensures the removal of both polar neutral byproducts and lipophilic organic impurities while the target amine remains immobilized.

  • Elution (The "Release"): Elute the target amine using 5 CV of 2.0 M Ammonia in Methanol. Collect the eluate in 15 mL fractions.

    • Self-Validation Check: Spot each fraction on a Thin-Layer Chromatography (TLC) plate and stain with Ninhydrin. A distinct purple spot confirms the presence of the primary amine, validating successful elution.

  • Re-acidification: Pool the Ninhydrin-positive fractions. Evaporate the solvent under reduced pressure (water bath < 40°C) to yield the free base. Immediately dissolve the oily residue in dry Ethanol and add 1.1 equivalents of 2.0 M HCl in Diethyl Ether dropwise at 0°C.

  • Isolation: Concentrate the acidified solution to dryness to yield the purified hydrochloride salt.

Protocol B: Solvent/Anti-Solvent Recrystallization

Causality Insight: Recrystallization is a thermodynamic purification process. It relies on the steep temperature-dependent solubility curve of the amine hydrochloride in short-chain alcohols, paired with its absolute insolubility in non-polar ethers. As the solution cools and the anti-solvent is introduced, the target molecules self-assemble into a highly ordered crystal lattice, systematically excluding structurally dissimilar impurities[5][6].

Step-by-Step Procedure:

  • Dissolution: Place 5.0 g of semi-pure (>85%) 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride in a 100 mL Erlenmeyer flask. Add boiling absolute Ethanol dropwise (approx. 15-20 mL) while stirring continuously until complete dissolution is achieved.

  • Hot Filtration: If insoluble inorganic salts remain, rapidly filter the hot solution through a pre-warmed fluted filter paper into a clean flask.

  • Nucleation (Anti-Solvent Addition): Allow the clear filtrate to cool slightly. Begin adding anhydrous Diethyl Ether dropwise with gentle swirling until a faint, persistent turbidity is observed (the cloud point).

  • Crystallization: Loosely cover the flask and allow it to cool undisturbed to room temperature over 2 hours. Subsequently, transfer the flask to an ice bath (0-4°C) for an additional 2 hours.

    • Reasoning: Slow cooling is critical. Rapid cooling forces the compound to precipitate as an amorphous solid or "oil out," which traps impurities within the matrix rather than excluding them[5].

  • Harvesting: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold Diethyl Ether to remove any mother liquor adhering to the crystal surfaces.

  • Drying & Validation: Dry the crystals in a vacuum desiccator over silica gel for 12 hours.

    • Self-Validation Check: Determine the melting point of the dried crystals. A sharp melting point range (< 1.5°C variance) validates the high purity of the crystal lattice and the successful exclusion of contaminants.

Quantitative Method Comparison

The following table summarizes the operational metrics of both purification strategies, allowing researchers to select the appropriate method based on their specific yield and purity requirements.

ParameterSCX ChromatographySolvent/Anti-Solvent Recrystallization
Optimal Starting Purity < 85% (Crude mixtures)> 85% (Semi-pure polishing)
Primary Impurity Purged Neutral/Acidic byproductsStructurally similar analogs & trace organics
Typical Recovery Yield 75 - 85%60 - 80% (1st crop)
Final Achievable Purity 90 - 95%> 99% (Pharmaceutical Grade)
Scalability Moderate (Limited by resin exchange capacity)High (Easily scalable to multi-kilogram batches)
Processing Time 4 - 6 hours12 - 24 hours (including crystal growth & drying)

References

  • nextsds.com. "3-amino-N-(2-methoxyethyl)propanamide hydrochloride — Chemical Substance Information." 1

  • sigmaaldrich.com. "CAS 1220019-38-4 | Sigma-Aldrich." 2

  • benchchem.com. "Recrystallization techniques for purifying Bis(2-chloroethyl)amine hydrochloride - Benchchem." 5

  • benthamdirect.com. "The Use of a Supported Base and Strong Cation Exchange (SCX) Chromatography to Prepare a Variety of Structurally-Diverse Molecular Libraries Prepared by Solution-Phase Methods." Combinatorial Chemistry & High Throughput Screening, 2002. 3

  • nih.gov. "Strong Cation Exchange Chromatography in Analysis of Posttranslational Modifications: Innovations and Perspectives." International Journal of Proteomics, 2011. 4

  • acs.org. "A Generic Industry Approach To Demonstrate Efficient Purification of Potential Mutagenic Impurities in the Synthesis of Drug Substances." Organic Process Research & Development, 2015. 6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Amino-N-(2-methoxyethyl)propanamide Hydrochloride Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scale-up chemists, and drug development professionals working with 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride (CAS: 1220019-38-4)[...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scale-up chemists, and drug development professionals working with 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride (CAS: 1220019-38-4)[1].

Synthesizing this aliphatic building block involves a standard two-step sequence: an amide coupling between Boc-β-alanine and 2-methoxyethylamine, followed by acidic Boc deprotection. However, seemingly minor deviations in the order of addition or solvent selection can lead to drastic yield reductions, intractable byproducts, and gummy, hygroscopic salts. This guide addresses the root causes of these issues and provides self-validating, field-proven protocols.

Synthesis Workflow & Mechanistic Pathways

SynthesisWorkflow A Boc-β-Alanine + 2-Methoxyethylamine B Amide Coupling (HATU, DIPEA, DCM) A->B Step 1 C Boc-Intermediate B->C >90% Yield D Boc Deprotection (4M HCl in Dioxane) C->D Step 2 E 3-Amino-N-(2-methoxyethyl) propanamide HCl D->E MTBE Precipitation

Workflow for the two-step synthesis of 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a mass of +100 Da over my target amine, and my amide yield is exceptionally low. What happened? A: This is a classic uronium/aminium coupling side reaction. When using reagents like HATU or HBTU, highly nucleophilic primary amines (like 2-methoxyethylamine) can directly attack the guanidinium carbon of the coupling reagent if they are introduced before the carboxylic acid is fully activated[2][3]. This forms a stable tetramethylguanidinium byproduct, consuming your amine and drastically lowering the yield. Resolution: Always pre-activate the Boc-β-alanine with HATU and DIPEA for at least 5–10 minutes before introducing the 2-methoxyethylamine.

GuanidiniumByproduct HATU HATU / Uronium Salt ActiveEster Active OBt Ester (Desired Pathway) HATU->ActiveEster Pre-activation with Acid Guanidinium Tetramethylguanidinium Byproduct (Undesired Pathway) HATU->Guanidinium Direct attack by Amine (If Amine added before Acid) Amine 2-Methoxyethylamine (Nucleophile) Amine->Guanidinium Acid Boc-β-Alanine (Carboxylate) Product Desired Amide ActiveEster->Product + Amine

Mechanistic pathway showing desired amide coupling vs. undesired guanidinium byproduct formation.

Q2: Following Boc deprotection with HCl/dioxane, my product forms a sticky, hygroscopic gum instead of a solid powder. How do I fix this? A: Aliphatic amine hydrochlorides are notoriously hygroscopic. Evaporating the acidic reaction mixture to complete dryness concentrates residual water and excess HCl, causing the salt to "oil out" or form a gum[4]. Resolution: Do not evaporate to dryness. Instead, concentrate the reaction to one-third of its volume and induce precipitation by adding a large excess of an anti-solvent like Methyl tert-butyl ether (MTBE)[5]. MTBE effectively displaces the dioxane and forces the hydrochloride salt to crash out as a filterable, non-gummy solid.

Q3: I need to scale up this synthesis to >50 grams. Is HATU still the best choice? A: No. While HATU provides rapid kinetics for discovery-scale synthesis, it is expensive, atom-uneconomical, and poses a severe risk of guanidinylation at a larger scale. For scale-up, EDC·HCl with HOBt or Propylphosphonic anhydride (T3P) are superior alternatives. EDC·HCl produces water-soluble urea byproducts that are easily removed during a simple aqueous workup[6], making it highly scalable and cost-effective.

Quantitative Data: Coupling Reagent Comparison

To assist in route optimization, the following table summarizes the performance metrics of various coupling strategies for this specific aliphatic amidation:

Coupling ReagentTypical YieldGuanidinylation RiskByproduct Removal StrategyCost / Scalability
HATU / DIPEA 85 - 95%High (if misordered)Aqueous wash (moderate difficulty)High / Low
EDC·HCl / HOBt 80 - 90%NoneAqueous wash (highly water-soluble)Low / High
T3P / Et₃N 75 - 85%NoneWater extractionModerate / High

Step-by-Step Experimental Protocols

Protocol A: Optimized Amide Coupling (Boc-Protection Stage)

This protocol utilizes a pre-activation strategy to self-validate the formation of the active ester and prevent guanidinium byproducts.

  • Preparation: Charge an oven-dried round-bottom flask with Boc-β-alanine (1.0 equiv) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) and stir for 2 minutes at room temperature to deprotonate the carboxylic acid.

  • Pre-Activation (Critical): Add HATU (1.05 equiv) portion-wise. Allow the mixture to stir for exactly 10 minutes. Causality: This time buffer ensures complete conversion of the acid to the highly reactive OBt active ester before the nucleophile is introduced.

  • Amine Addition: Dropwise add 2-methoxyethylamine (1.1 equiv). The reaction will be mildly exothermic.

  • Monitoring: Stir for 2 hours at room temperature. Validate completion via LC-MS (look for the disappearance of the Boc-β-alanine mass).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amine), then brine. Dry over Na₂SO₄ and concentrate under reduced pressure to yield the Boc-intermediate as a viscous oil or off-white solid.

Protocol B: Boc-Deprotection and Salt Precipitation

This protocol utilizes anti-solvent precipitation to bypass the hygroscopic nature of the final salt.

  • Dissolution: Dissolve the Boc-intermediate from Protocol A in a minimal amount of DCM (approx. 1–2 mL/g of intermediate).

  • Acidification: Place the flask in an ice bath (0 °C) and slowly add 4M HCl in dioxane (10 equiv).

  • Deprotection: Remove the ice bath and stir at room temperature for 2–3 hours. Self-Validation: The reaction is complete when visible gas evolution (isobutylene and CO₂) ceases.

  • Concentration (Critical): Do not evaporate to dryness. Concentrate the mixture under reduced pressure to approximately 30% of its original volume.

  • Precipitation: Vigorously stir the concentrated solution and slowly add cold MTBE (10 volumes relative to the remaining solution). A white precipitate will immediately form as the MTBE displaces the solubilizing dioxane.

  • Isolation: Stir the suspension for 30 minutes at 0 °C to ensure complete crystallization. Filter the solid rapidly under a nitrogen blanket (to prevent atmospheric moisture absorption) and wash the filter cake with cold MTBE.

  • Drying: Dry the solid under high vacuum for 12 hours to afford 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride as a free-flowing white powder.

References

  • 3-amino-N-(2-methoxyethyl)
  • Source: sigmaaldrich.
  • Source: nih.
  • Source: google.com (Patents)
  • Source: benchchem.
  • Source: reddit.
  • Source: proquest.

Sources

Optimization

Preventing degradation of 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride during long-term storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper long-term storage and handling of 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride (CAS No....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper long-term storage and handling of 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride (CAS No. 1220019-38-4)[1][2][3]. Adherence to these protocols is critical for maintaining the compound's stability, purity, and performance in your experiments.

I. Core Principles of Storage and Stability

3-Amino-N-(2-methoxyethyl)propanamide hydrochloride is a hygroscopic amine hydrochloride salt containing an amide functional group.[1][2][3] Its stability is primarily threatened by moisture, which can initiate degradation pathways, and to a lesser extent, by light and elevated temperatures.[4][5]

Key Vulnerabilities:
  • Hygroscopicity: The primary concern is the compound's tendency to absorb moisture from the atmosphere.[6][7][8][9] This can lead to physical changes such as clumping and caking, and more critically, can facilitate chemical degradation.[9]

  • Hydrolysis of the Amide Bond: While amides are generally more stable to hydrolysis than esters, the presence of absorbed water, especially under acidic or basic conditions, can catalyze the cleavage of the amide bond.[10][11][12] This would result in the formation of 3-aminopropanoic acid and 2-methoxyethanamine.

  • Oxidation of the Amine Group: Amines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light.[4] As a hydrochloride salt, the amine's reactivity is reduced, but not eliminated.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[4][5] A desiccator or a controlled low-humidity environment is highly recommended.[13] For optimal integrity, storage at 2-8°C is advisable.[5]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential degradation reactions.[5]
Humidity As low as possible (Desiccated)Prevents moisture absorption due to its hygroscopic nature.[6][8]
Atmosphere Inert gas (e.g., Argon, Nitrogen) backfillMinimizes exposure to atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation.[4]
Light Amber glass vial or opaque containerProtects the compound from light-induced degradation.[4][5]
Container Tightly sealed, non-reactive material (e.g., glass)Prevents contamination and exposure to the atmosphere.[7][14]

Q2: I've noticed the powder has started to clump together. Can I still use it?

A2: Clumping is a clear indication of moisture absorption.[9] While you can attempt to break up minor clumps with a dry spatula in a low-humidity environment (like a glovebox), be aware that the compound's properties may already be compromised.[7][9] For experiments sensitive to concentration and purity, it is strongly recommended to use a fresh, free-flowing lot of the compound.[9] The absorbed water will affect the accuracy of weighing, leading to lower-than-expected concentrations of the active compound.[9]

Q3: How can I minimize moisture exposure when handling the compound?

A3: Minimize the time the container is open to the atmosphere.[7][9] If possible, handle the compound in a glovebox with a dry, inert atmosphere.[9] If a glovebox is unavailable, work quickly in an area with low humidity. Have all necessary equipment ready before opening the container. For long-term projects, consider aliquoting the bulk powder into smaller, single-use vials under an inert atmosphere to avoid repeatedly exposing the main stock to air.[9]

Q4: What are the potential degradation products I should be aware of?

A4: The primary degradation pathway of concern is hydrolysis of the amide bond. This would result in the formation of 3-aminopropanoic acid and 2-methoxyethanamine. Other potential, though less likely, degradation products could arise from oxidation of the amine.

Caption: Potential hydrolysis degradation pathway.

III. Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical workflow for investigation and resolution.

Issue 1: Physical Appearance Changes (Clumping, Discoloration)
  • Observation: The normally white, crystalline powder appears clumpy, caked, or has taken on a yellowish or brownish tint.

  • Probable Cause:

    • Clumping/Caking: Moisture absorption.[9]

    • Discoloration: Likely due to oxidation of the amine group, possibly accelerated by exposure to light and/or elevated temperatures.[4]

  • Recommended Action:

    • Do not use for sensitive applications. Physical changes are a strong indicator of chemical degradation.

    • Review your storage and handling procedures. Ensure containers are sealed tightly and stored in a desiccator or glovebox.[6][13]

    • Consider analytical testing (see Section IV) to determine the purity of the material before deciding on its use.

Issue 2: Inconsistent or Unexpected Experimental Results
  • Observation: You are experiencing poor yield, unexpected side products, or a lack of reactivity in a reaction where this compound is a starting material.

  • Probable Cause:

    • Reduced Purity: The compound may have partially degraded, reducing the amount of active starting material.

    • Inaccurate Concentration: If the material has absorbed water, the weighed amount will not correspond to the actual amount of the active compound, leading to incorrect stoichiometry.[9]

  • Recommended Action:

    • Use a fresh lot of the compound for a control experiment to confirm if the starting material is the issue.

    • Perform a purity analysis on the suspect lot using methods like HPLC or NMR (see Section IV).

    • If moisture absorption is suspected, you can attempt to dry the material under high vacuum. However, this may not reverse any chemical degradation that has already occurred.[6][7]

Sources

Reference Data & Comparative Studies

Validation

PROTAC Linker Optimization &amp; Validation: 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride vs. Standard PEG Linkers

Proteolysis Targeting Chimeras (PROTACs) have fundamentally shifted drug discovery by co-opting the cell's ubiquitin-proteasome system to degrade disease-causing proteins[1]. A critical phase in PROTAC development is mec...

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Author: BenchChem Technical Support Team. Date: April 2026

Proteolysis Targeting Chimeras (PROTACs) have fundamentally shifted drug discovery by co-opting the cell's ubiquitin-proteasome system to degrade disease-causing proteins[1]. A critical phase in PROTAC development is mechanistic validation: proving that target degradation is strictly driven by the formation of a ternary complex (Target-PROTAC-E3 Ligase), rather than off-target toxicity or simple target inhibition[].

To establish this causality, researchers must compare their active PROTAC against a structurally matched negative control. This guide provides an in-depth technical comparison between standard bifunctional PEG linkers (used to build the active degrader) and 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride (used to synthesize the essential non-degrading control).

Mechanistic Grounding: Bifunctional vs. Monofunctional Linkers

The linker is not merely a passive spacer; its length, flexibility, and chemical composition dictate the solubility, cell permeability, and ternary complex stability of the PROTAC[3].

Standard PEG Linkers (The Active Bridge)

Standard polyethylene glycol (PEG) linkers (e.g., PEG3, PEG4) are the workhorses of PROTAC design due to their hydrophilicity and flexibility[1]. Crucially, they are bifunctional (e.g., containing both an amine and a carboxylic acid). This allows them to covalently bridge the Protein of Interest (POI) ligand and the E3 ligase ligand, forming the active molecule capable of inducing ubiquitination[4].

3-Amino-N-(2-methoxyethyl)propanamide (The Capped Control)3-Amino-N-(2-methoxyethyl)propanamide hydrochloride (CAS 1220019-38-4) is a specialized, monofunctional building block[5]. It features a primary amine on one end and a methoxy ether on the other.

The Causality of the Control: A common pitfall in PROTAC validation is using the unmodified POI ligand as a negative control. However, the bare ligand has drastically different molecular weight, topological polar surface area (TPSA), and cell permeability than the massive PROTAC molecule[5]. By coupling the POI ligand to 3-Amino-N-(2-methoxyethyl)propanamide, researchers append a PEG-like tail that mimics the physicochemical properties of the active PROTAC. Because the terminal methoxy group is unreactive, it cannot recruit the E3 ligase. This isolates ternary complex formation as the sole variable responsible for degradation.

G cluster_0 Standard PEG Linker (Active PROTAC) cluster_1 Capped Linker (Negative Control) POI1 Target Protein PROTAC1 Bifunctional PEG PROTAC POI1->PROTAC1 E31 E3 Ligase PROTAC1->E31 Deg Ubiquitination & Degradation E31->Deg POI2 Target Protein PROTAC2 Monovalent Control (Methoxy Capped) POI2->PROTAC2 E32 E3 Ligase PROTAC2->E32 No Binding (Steric/Capped) NoDeg No Degradation (Target Inhibition Only) PROTAC2->NoDeg

Mechanism of Active PROTACs vs. Methoxy-Capped Monovalent Controls.

Quantitative Data Comparison

The following table synthesizes quantitative data from validation studies of a standard BRD4-targeting PROTAC system, comparing the active PEG3-linked degrader against its structurally matched, methoxy-capped control[1].

ParameterActive PROTAC (Bifunctional PEG3)Monovalent Control (Capped Linker)Scientific Significance / Causality
Linker Type Bifunctional (Amino-PEG3-Acid)Monofunctional (Methoxy-capped)Determines the ability to form the required ternary complex.
Target Binding (IC50) 12 nM15 nMConfirms both molecules bind the target protein with high affinity.
Ternary Complex Yes (High AlphaScreen signal)No (Background signal)Validates that the capped linker prevents E3 ligase recruitment.
Degradation (DC50) 55 nMN/A (No degradation)Proves that target degradation is strictly mechanism-dependent[1].
Max Degradation (Dmax) 85%0%Validates the catalytic efficiency of the active PROTAC[1].
Permeability (Papp) 0.8 x 10⁻⁶ cm/s0.9 x 10⁻⁶ cm/sEnsures the control's lack of activity isn't due to poor cell entry[1].

Self-Validating Experimental Protocols

To ensure data integrity, the evaluation of a PROTAC must be treated as a self-validating system. The inclusion of the capped-linker control at every stage ensures that false positives (e.g., degradation caused by cytotoxicity) are identified immediately.

Protocol 1: Parallel Chemical Synthesis

Causality: Synthesizing both molecules in parallel ensures that any differences in biological activity are solely due to the presence or absence of the E3-recruiting moiety, rather than differing synthetic byproducts.

  • Active PROTAC: React the carboxylic acid of the POI ligand with the amine terminus of a bifunctional Amino-PEG3-Acid linker using HATU/DIPEA. Deprotect the terminal acid, and couple it to the amine of the E3 ligase ligand (e.g., VHL or CRBN ligand).

  • Monovalent Control: React the carboxylic acid of the POI ligand with the primary amine of6 under identical HATU/DIPEA conditions[6]. Because the linker terminates in a stable methoxy group, the reaction naturally halts, yielding the capped control.

Protocol 2: Cellular Permeability Validation (PAMPA)

Causality: Before running degradation assays, you must prove both molecules enter the cell equally. If the control cannot enter the cell, it is an invalid control[1].

  • Prepare a Parallel Artificial Membrane Permeability Assay (PAMPA) sandwich plate.

  • Add 10 µM solutions of the Active PROTAC and the Capped Control to the donor compartments.

  • Incubate for 5 hours at room temperature.

  • Quantify the concentration in the acceptor compartment via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ). Both molecules should yield comparable Papp​ values (~0.8 x 10⁻⁶ cm/s)[1].

Protocol 3: In Vitro Target Degradation (Western Blot)

Causality: This is the definitive test. The active PROTAC should deplete the target protein, while the capped control (which enters the cell and binds the target) should leave protein levels unchanged, proving the necessity of the proteasome pathway[3].

  • Plate MV4-11 cells in 6-well plates and allow them to adhere overnight[1].

  • Treat cells with a serial dilution (1 nM to 1 µM) of the Active PROTAC in parallel with the Capped Control for 24 hours[1].

  • Lyse cells using RIPA buffer supplemented with protease inhibitors.

  • Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Probe with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH).

G Step1 Ligand Synthesis (POI Ligand) Step2A Couple with Bifunctional PEG + E3 Ligand (Active PROTAC) Step1->Step2A Step2B Couple with Capped Linker (Negative Control) Step1->Step2B Step3 Cell Permeability Assay (PAMPA Validation) Step2A->Step3 Step2B->Step3 Step4 Ternary Complex Assay (AlphaScreen / SPR) Step3->Step4 Step5 Target Degradation (Western Blot) Step4->Step5

Self-Validating Experimental Workflow for PROTAC Development.

Conclusion

The successful development of a PROTAC relies as much on the rigorous design of its negative controls as it does on the optimization of the active molecule. While standard bifunctional PEG linkers are essential for bridging the POI and E3 ligase to drive degradation[], the use of 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride provides an indispensable, structurally matched negative control[6]. By mimicking the physicochemical properties of the active PROTAC without recruiting the E3 ligase, this capped linker ensures that observed degradation is unequivocally mechanism-dependent.

Sources

Comparative

NMR Spectroscopy Validation of 3-Amino-N-(2-methoxyethyl)propanamide Hydrochloride: A Comparative Guide

Executive Summary In modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the structural integrity of hydrophilic linkers is paramount. 3-A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the structural integrity of hydrophilic linkers is paramount. 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride (CAS: 1220019-38-4) serves as a critical bifunctional building block.

As a Senior Application Scientist, I frequently observe downstream coupling failures stemming from a fundamental analytical oversight: the inability to accurately distinguish the hydrochloride (HCl) salt form from its free base counterpart during routine Quality Control (QC). This guide objectively compares the performance of this linker against alternatives and provides a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unambiguously confirm its protonation state and structural connectivity.

Comparative Form Analysis: Hydrochloride vs. Free Base

The choice between a free base amine and its hydrochloride salt dictates the compound's shelf-life, solubility, and synthetic handling. The HCl salt of 3-Amino-N-(2-methoxyethyl)propanamide is vastly superior for long-term storage, but it requires specific handling during NMR validation and downstream amide coupling (e.g., the addition of non-nucleophilic bases like DIPEA).

Table 1: Comparative Analysis of Linker Alternatives
Linker Form / AnalogPhysical StateAqueous SolubilityNMR NH3+ Visibility (DMSO-d6)Downstream Utility
3-Amino-N-(2-methoxyethyl)propanamide HCl Solid (Hygroscopic)>50 mg/mLYes (δ ~8.0 ppm)Ideal for long-term storage; requires DIPEA for coupling.
Free Base Form Viscous Oil>50 mg/mLNo (Rapid exchange)Direct coupling; highly prone to oxidation and degradation.
3-Amino-N-propylpropanamide HCl (Alkyl Analog)Solid<20 mg/mLYes (δ ~7.9 ppm)Lower solubility limits aqueous assay utility; lacks PEG-like hydrophilicity.

Mechanistic Principles of NMR Solvent Selection

The most common point of failure in amine salt validation is improper solvent selection.

The Causality of Signal Masking: When validating amine hydrochloride salts, researchers often default to Deuterium Oxide (D2O) or Deuterated Chloroform (CDCl3). However, D2O induces rapid deuterium exchange with the ammonium protons, rendering the –NH3+ signal invisible and making it impossible to distinguish the salt from the free base via 1H NMR. CDCl3, conversely, lacks the dielectric constant required to fully solvate highly polar hydrochloride salts, leading to poor signal-to-noise ratios and line broadening.

The DMSO-d6 Advantage: Anhydrous DMSO-d6 is the optimal solvent. Its strong hydrogen-bond accepting nature fully solvates the ion pair while sufficiently slowing proton exchange. This kinetic stabilization allows for the direct observation of the –NH3+ broad singlet. Recent advancements in medicinal chemistry analytics demonstrate that the chemical shift of the NH+ proton (δ(NH+)) in aprotic solvents correlates directly with the amine's pKa and the counteranion's hydrogen-bond basicity (pKBHX) . By leveraging these principles—which build upon foundational methods for determining amine salt-base ratios established decades ago —we can utilize the 1H NMR spectrum as a definitive, quantitative window into the compound's protonation state.

Self-Validating NMR Workflow & Methodology

To ensure scientific integrity, a protocol must be self-validating. Relying solely on a 1D 1H NMR spectrum is insufficient, as impurities or residual solvents can mimic target peaks. The following step-by-step methodology uses orthogonal 2D NMR techniques to internally validate the 1D findings.

Step 1: Anhydrous Sample Preparation
  • Weigh 10–15 mg of 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride.

  • Dissolve immediately in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v TMS.

  • Causality Check: Trace water in standard DMSO-d6 will catalyze proton exchange, broadening the –NH3+ signal into the baseline. Always use fresh, ampouled solvent.

Step 2: 1D 1H NMR Acquisition & Stoichiometric Validation
  • Acquire a standard 1H NMR spectrum (400 MHz or higher, 16 scans, D1 = 2s).

  • Self-Validation: Set the integration of the terminal methoxy group (-OCH3) to exactly 3.00 . The broad singlet for the –NH3+ group (typically around δ 8.00 ppm) must integrate to ~2.90–3.10 . A sub-stoichiometric integration mathematically proves partial free-base formation or rapid exchange due to moisture.

Step 3: 1D 13C NMR Acquisition (Shift Perturbation)
  • Acquire a 13C{1H} decoupled spectrum (1024 scans).

  • Causality Check: The chemical shift of the alpha-carbon (C2, adjacent to the amine) is highly sensitive to the protonation state. In the HCl salt, this carbon typically shifts relative to the free base due to the localized positive charge, serving as a secondary confirmation of salt formation.

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Acquire a 2D 1H-13C HMBC spectrum.

  • Self-Validation: To unambiguously prove the molecule is an intact amide and not an uncoupled mixture of 3-aminopropanoic acid and 2-methoxyethylamine, observe the 3-bond correlation between the amide proton (–NH–, δ ~8.20 ppm) and the carbonyl carbon (C=O, δ ~170.5 ppm).

Structural Workflow Visualization

NMR_Validation_Workflow Sample 3-Amino-N-(2-methoxyethyl) propanamide HCl Solvent Solvent: DMSO-d6 (Inhibits Proton Exchange) Sample->Solvent NMR1D 1D 1H NMR Quantify NH3+ (δ ~8.0) Solvent->NMR1D Prevents NH3+ masking NMR13C 1D 13C NMR Check Cα Shift Perturbation Solvent->NMR13C NMR2D 2D HMBC / COSY Validate Amide Connectivity NMR1D->NMR2D NMR13C->NMR2D Validation Confirmed HCl Salt Purity > 98% NMR2D->Validation Orthogonal confirmation

Figure 1: Self-validating NMR workflow for amine hydrochloride salt structural confirmation.

Quantitative Data Summary

The table below outlines the expected chemical shifts for the fully intact hydrochloride salt. Deviations in the 1H shifts of positions 1 and 5 are the primary indicators of compromised sample integrity.

Table 2: Expected 1H and 13C NMR Peak Assignments (DMSO-d6, 400 MHz)
PositionMoiety1H Shift (ppm)Multiplicity & Integration13C Shift (ppm)
1-NH3+~8.00Broad singlet, 3HN/A
2-CH2- (α to NH3+)~2.95Multiplet, 2H~35.2
3-CH2- (α to C=O)~2.45Triplet, 2H~32.1
4-C=O (Amide)N/AN/A~170.5
5-NH- (Amide)~8.20Triplet, 1HN/A
6-CH2- (α to NH)~3.20Quartet, 2H~38.4
7-CH2- (α to O)~3.35Triplet, 2H~70.1
8-OCH3~3.25Singlet, 3H~58.0
Validation

A Comparative Guide to 3-Amino-N-(2-methoxyethyl)propanamide Hydrochloride and Other Aliphatic Amine Linkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals In the landscape of advanced biotherapeutics, such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), the choice of a chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biotherapeutics, such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic success. The linker, which connects the targeting moiety to the payload, profoundly influences the stability, solubility, pharmacokinetics, and ultimately, the efficacy and safety of the conjugate. This guide provides an in-depth comparison of 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride, a short-chain hydrophilic aliphatic amine linker, with other relevant aliphatic amine linkers. We will delve into their physicochemical properties, impact on bioconjugate performance, and provide supporting experimental rationales and protocols.

The Central Role of Aliphatic Amine Linkers

Aliphatic amine linkers are fundamental building blocks in bioconjugation, offering a primary amine group for covalent attachment to a variety of functional groups on biomolecules, often through the formation of stable amide bonds. The characteristics of the linker, including its length, flexibility, and hydrophilicity, are not merely passive features but active modulators of the final conjugate's properties. A well-designed linker must strike a delicate balance: it needs to be stable in systemic circulation to prevent premature payload release, yet it should not negatively impact the solubility or biological activity of the conjugate.

Profile of 3-Amino-N-(2-methoxyethyl)propanamide Hydrochloride

3-Amino-N-(2-methoxyethyl)propanamide hydrochloride is a short-chain aliphatic amine linker characterized by a propanamide backbone and a methoxyethyl substituent. This structure imparts a degree of hydrophilicity, which can be advantageous in bioconjugation.

Chemical Structure:

Caption: Structure of 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride.

The key features of this linker are:

  • Primary Amine: The terminal primary amine provides a reactive handle for conjugation, typically with activated esters (e.g., N-hydroxysuccinimide esters) on the payload or biomolecule, forming a stable amide bond.

  • Propanamide Core: The three-carbon backbone offers a short, defined spacing between the conjugated molecules.

  • Methoxyethyl Group: The presence of the ether oxygen and terminal methyl group introduces polarity and can enhance the linker's hydrophilic character compared to a simple alkyl chain. This can be beneficial for improving the solubility of hydrophobic payloads.[1][2]

Comparative Analysis with Alternative Aliphatic Amine Linkers

To provide a comprehensive comparison, we will evaluate 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride against two structurally related aliphatic amine linkers: 3-Amino-N-ethylpropanamide hydrochloride and N-(2-Aminoethyl)acetamide . These alternatives allow for a systematic evaluation of the impact of the methoxyethyl group and the propanamide versus acetamide backbone.

Physicochemical Properties

The physicochemical properties of a linker are foundational to its performance. The table below summarizes key parameters for our linkers of interest.

Property3-Amino-N-(2-methoxyethyl)propanamide HCl3-Amino-N-ethylpropanamide HClN-(2-Aminoethyl)acetamide
Molecular Formula C6H15ClN2O2C5H13ClN2OC4H10N2O
Molecular Weight 182.65 g/mol 152.62 g/mol 102.14 g/mol
Structure Contains a methoxyethyl groupContains an ethyl groupShorter acetamide backbone
Predicted Hydrophilicity HigherModerateModerate

The methoxyethyl group in 3-Amino-N-(2-methoxyethyl)propanamide is expected to increase its hydrophilicity compared to the simple ethyl group in 3-Amino-N-ethylpropanamide. Increased hydrophilicity in a linker can be crucial for preventing aggregation of the final bioconjugate, especially when dealing with hydrophobic drug payloads.[3]

Impact on Bioconjugate Performance

The choice of linker can significantly impact the stability, solubility, and biological activity of the resulting bioconjugate.

  • Solubility and Aggregation: The incorporation of a hydrophilic linker like 3-Amino-N-(2-methoxyethyl)propanamide can be a key strategy to mitigate the aggregation issues often encountered with hydrophobic payloads in ADCs.[3] The ether oxygen in the methoxyethyl group can participate in hydrogen bonding with water, thereby improving the aqueous solubility of the conjugate.

  • Stability: The amide bonds formed upon conjugation of these primary amine linkers are generally very stable under physiological conditions, with an estimated half-life of up to 1000 years for uncatalyzed hydrolysis at neutral pH.[4] This ensures that the payload remains attached to the targeting moiety in circulation, minimizing off-target toxicity. While the core amide linkage is stable, the overall stability of the conjugate can also be influenced by the linker's ability to shield the payload from enzymatic degradation.

  • Cell Permeability: The properties of the linker can also influence the cell permeability of the bioconjugate. While increased hydrophilicity is generally beneficial for solubility, a balance must be struck, as excessive hydrophilicity can sometimes hinder passage across cell membranes.[5] The short and flexible nature of these aliphatic linkers is often advantageous for PROTACs, where the linker must facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.[6]

  • Conjugation Efficiency: The reactivity of the terminal primary amine is generally high towards activated esters, allowing for efficient conjugation under mild conditions.[7] The choice of a specific aliphatic amine linker is unlikely to dramatically alter the fundamental reaction chemistry, but the overall yield and purity of the conjugate can be influenced by the linker's solubility and potential for side reactions.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for a typical bioconjugation experiment using an amine-containing linker and an NHS-ester activated payload.

General Protocol for NHS-Ester Mediated Conjugation to an Amine Linker

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated molecule (e.g., a cytotoxic drug or a fluorescent dye) to a primary amine linker.

Materials:

  • Amine-containing linker (e.g., 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride)

  • NHS-ester activated payload

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[8]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Preparation of Reagents:

    • Dissolve the amine-containing linker in the conjugation buffer to a final concentration of 10-20 mg/mL.

    • Immediately before use, dissolve the NHS-ester activated payload in anhydrous DMSO or DMF to create a 10 mM stock solution.[9] The NHS-ester is susceptible to hydrolysis, so it should not be stored in solution.[9]

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved NHS-ester payload to the amine linker solution. A typical starting point is a 5-20 fold molar excess of the NHS-ester.[9]

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C. The reaction should be protected from light if using a light-sensitive payload.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM. This will react with any unreacted NHS-ester, preventing further conjugation.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted linker, payload, and byproducts using a suitable purification method. For larger bioconjugates like antibody-drug conjugates, size-exclusion chromatography is effective. For smaller molecules, dialysis or preparative HPLC may be more appropriate.

Diagram of the NHS-Ester Conjugation Workflow:

cluster_0 Preparation cluster_1 Reaction cluster_2 Quenching & Purification A Dissolve Amine Linker in Conjugation Buffer C Mix Linker and Payload Solutions A->C B Dissolve NHS-Ester Payload in Anhydrous Solvent B->C D Incubate (1-2h at RT or O/N at 4°C) C->D E Add Quenching Solution D->E F Purify Conjugate E->F

Caption: Experimental workflow for NHS-ester mediated conjugation.

In Vitro Cytotoxicity Assay

To evaluate the efficacy of an antibody-drug conjugate (ADC) prepared with different linkers, an in vitro cytotoxicity assay is essential.

Principle:

This assay measures the ability of the ADC to kill cancer cells that express the target antigen. The half-maximal inhibitory concentration (IC50) is determined, which is the concentration of the ADC that reduces the viability of the cancer cells by 50%.

Procedure:

  • Cell Culture: Plate target antigen-expressing cancer cells in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs with different linkers in cell culture medium.

  • Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate the cells for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Plot cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value. A lower IC50 value indicates higher potency.[10]

Conclusion and Future Perspectives

The selection of an aliphatic amine linker is a critical step in the design of effective bioconjugates. While simple alkyl chains offer a basic scaffold, linkers such as 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride provide an opportunity to fine-tune the properties of the final molecule. The introduction of a methoxyethyl group can enhance hydrophilicity, potentially improving solubility and reducing aggregation, which are significant challenges in the development of ADCs with hydrophobic payloads.

The comparative analysis with 3-Amino-N-ethylpropanamide and N-(2-Aminoethyl)acetamide highlights the subtle yet important role of linker structure. Future research should focus on direct experimental comparisons of these and other novel short-chain hydrophilic linkers to build a more comprehensive understanding of their structure-activity relationships. The development of new linkers with optimized properties will continue to be a key driver of innovation in the field of targeted therapeutics.

References

  • AACR Journals. (2025, April 21). Abstract 5482: In vitro assays for prediction of ADC hematological toxicities: contribution of antibody, linker, and payload.
  • Sigma-Aldrich. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
  • CookeChem. (n.d.). N-(2-Aminoethyl)acetamide, 95%, 1001-53-2.
  • Sigma-Aldrich. (n.d.). N-(2-Aminoethyl)acetamide technical grade, 90 1001-53-2.
  • Tocris Bioscience. (n.d.). Conjugation Protocol for Amine Reactive Dyes.
  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
  • EvitaChem. (n.d.). Buy 3-Amino-N-ethylpropanamide hydrochloride (EVT-2564935).
  • NextSDS. (n.d.). N-(2-Aminoethyl)acetamide — Chemical Substance Information.
  • EvitaChem. (n.d.). Buy N-Acetyl-N-(2-aminoethyl)acetamide (EVT-14404509).
  • Thermo Fisher Scientific. (n.d.). N-(2-Aminoethyl)acetamide, 90%, Thermo Scientific Chemicals 5 g | Contact Us.
  • BroadPharm. (n.d.). Instructions for NHS-(PEG)n Conjugation.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
  • Benchchem. (2025). A Comparative Guide to the In Vivo Stability of PEG Linker Types.
  • Bioconjugate Chemistry. (2024, July 12). Synthetic Amine Linkers for Efficient Sortagging.
  • NJ Bio, Inc. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays.
  • WuXi Biologics. (n.d.). Antibody-Drug Conjugate Assays | In Vitro Assays Services.
  • Benchchem. (2025). A Comparative Guide to the Stability of PEGylated Linkers in Bioconjugate Development.
  • YouTube. (2025, January 16). Mitigating ADC Toxicities With Linker-Payload Design....
  • PMC. (2025, January 9). Impact of Linker Composition on VHL PROTAC Cell Permeability.
  • National Bureau of Standards. (n.d.). Catalyzed hydrolysis of amide and peptide bonds in proteins.
  • Creative Biolabs. (2025, June 6). Linkers in Antibody-Drug Conjugates.
  • BOC Sciences. (n.d.). Choosing the Right Crosslinker for Successful Antibody Conjugation.
  • Journal of the American Chemical Society. (2020, February 9). Photolabile Linkers: Exploiting Labile Bond Chemistry to Control Mode and Rate of Hydrogel Degradation and Protein Release.
  • Benchchem. (2025). comparative analysis of different length PEG-aldehyde linkers.
  • Chemistry LibreTexts. (2019, August 12). 11.5: Hydrolysis of Thioesters, Esters, and Amides.
  • PubMed. (2025, January 9). Impact of Linker Composition on VHL PROTAC Cell Permeability.
  • PrecisePEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.
  • PurePEG. (2025, October 6). Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design.
  • UC Davis. (n.d.). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase.
  • PMC. (n.d.). Amide Bond Activation of Biological Molecules.
  • PMC. (n.d.). Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs.
  • Benchchem. (2025). A Comparative Analysis of Alkylamine and PEG Linkers in PROTAC Efficacy.
  • Chemistry LibreTexts. (2026, February 17). 17.4: Hydrolysis of Esters and Amides.
  • Benchchem. (2025). An In-depth Technical Guide to the Chemical Properties of Short-Chain PEG Linkers.
  • PubChem. (n.d.). 3-Amino-N-ethylpropanamide.
  • WuXi AppTec DMPK. (2023, August 10). Drug Conjugate Linkers and Their Effects on Drug Properties.
  • PrecisePEG. (n.d.). How to Choose the Right PEG Linker for Your Research and Applications.
  • PurePEG. (2025, October 6). PEG Linkers vs. Non-PEG Linkers: Which One Should You Use?.
  • PMC. (n.d.). An Efficient Conjugation Approach for Coupling Drugs to Native Antibodies via the PtII Linker Lx for Improved Manufacturability of Antibody–Drug Conjugates.
  • Polymer Chemistry. (n.d.). Aromatic vs. aliphatic linkers: impact on dye loading and stability in oligoglycerol-derived dendronized polymersomes.
  • Royal Society of Chemistry. (n.d.). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles.
  • MedKoo Biosciences. (n.d.). Amino-PEG1-t-butyl ester.
  • Enamine. (n.d.). Linkers for Linkerology.
  • Aapptec Peptides. (2019, November 21). Fmoc-PEG Linkers and PEGylation Reagents.
  • RSC Publishing. (n.d.). The length but not the sequence of peptide linker modules exerts the primary influence on the conformations of protein domains in cellulosome multi-enzyme complexes.
  • ScienceDirect. (n.d.). Synthesis of N-Alkyl Amino Acids.

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Comparative

A Comparative Guide to the LC-MS Analysis of 3-Amino-N-(2-methoxyethyl)propanamide Hydrochloride: A Method Selection Framework

For drug development professionals and analytical scientists, the accurate quantification of small, polar molecules presents a persistent challenge. 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride, a representative o...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and analytical scientists, the accurate quantification of small, polar molecules presents a persistent challenge. 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride, a representative of this class, is characterized by high polarity and hydrophilicity. These properties result in poor retention on conventional reversed-phase (RP) liquid chromatography columns, complicating the development of robust and sensitive analytical methods. This guide provides an in-depth comparison of three distinct Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for its analysis: Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Pairing Reversed-Phase (IP-RP), and Mixed-Mode Chromatography (MMC). We will explore the causality behind experimental choices, present detailed protocols, and offer a data-driven framework for selecting the optimal method for your analytical needs.

The Analyte: Physicochemical Properties and Analytical Hurdles

Understanding the analyte is the first step in successful method development. 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride is a small molecule with distinct features that dictate its chromatographic behavior.

PropertyValueImplication for LC-MS Analysis
Molecular Formula C6H15ClN2O2Low molecular mass, suitable for mass spectrometry.
Molecular Weight 182.65 g/mol [1][2]Readily detectable by common mass spectrometers.
Key Functional Groups Primary Amine, Amide, EtherThe primary amine is basic and highly polar, leading to strong interactions with water and poor retention on hydrophobic C18 columns.[3]
Form Hydrochloride SaltEnsures solubility in aqueous solutions and that the amine is protonated (cationic) at low to neutral pH.

The primary analytical hurdle is the molecule's high polarity. In standard reversed-phase chromatography, which relies on hydrophobic interactions, this polar analyte has little affinity for the nonpolar stationary phase (like C18) and is eluted very early, often with the solvent front. This results in poor resolution from other early-eluting compounds and matrix effects, which can suppress the analyte's signal in the mass spectrometer.[3]

Method Deep Dive 1: HILIC - The Preferred Approach for Polar Analytes

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as the technique of choice for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[4][5][6]

Principle of HILIC: HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded with amide, diol, or zwitterionic functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[7] The mechanism involves the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[6][7] More polar analytes, like our target molecule, preferentially partition into the aqueous layer, resulting in stronger retention.[7]

HILIC-MS Experimental Workflow

HILIC_Workflow cluster_prep Sample Preparation cluster_lc LC System cluster_ms MS System cluster_data Data Analysis Prep Dissolve Sample in 90:10 ACN:Water Inject Inject Sample Prep->Inject Column HILIC Column (e.g., Amide Phase) Inject->Column Gradient Gradient Elution (Increasing Aqueous) Column->Gradient ESI Electrospray Ionization (ESI+) Gradient->ESI Analyzer Mass Analyzer (e.g., Triple Quadrupole) ESI->Analyzer Detect Detection (SRM/MRM) Analyzer->Detect Process Integration & Quantification Detect->Process

Detailed HILIC-MS Protocol

1. Materials and Reagents:

  • Column: ACQUITY UPLC BEH Amide Column (or similar), 2.1 x 100 mm, 1.7 µm. The amide phase offers excellent retention and peak shape for polar neutral and basic compounds.[8]
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid). Ammonium formate is a volatile salt, making it ideal for MS applications.
  • Mobile Phase B: Acetonitrile.
  • Sample Diluent: 90:10 (v/v) Acetonitrile:Water. It's crucial for the sample solvent to be weaker (higher organic content) than the initial mobile phase to ensure good peak shape.

2. LC Parameters:

  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 2 µL
  • Gradient:
  • 0.0 min: 95% B
  • 5.0 min: 60% B
  • 5.1 min: 95% B
  • 7.0 min: 95% B (Re-equilibration)

3. MS Parameters (Positive Electrospray Ionization - ESI+):

  • Ionization Mode: ESI+ (The primary amine readily accepts a proton).
  • Capillary Voltage: 3.5 kV
  • Source Temperature: 150 °C
  • Desolvation Temperature: 450 °C
  • Desolvation Gas Flow: 800 L/hr
  • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.
  • Precursor Ion (Q1): m/z 147.1 (M+H)+
  • Product Ion (Q3): A suitable fragment ion (e.g., m/z 88.1) determined by infusion or compound tuning.

Causality and Trustworthiness: This protocol is self-validating. The high organic starting condition ensures the analyte is retained. The volatile buffer system is MS-friendly. The gradient elution provides sharp peaks, and the use of SRM/MRM ensures high selectivity and sensitivity, minimizing interference from matrix components. The high organic content of the mobile phase also facilitates efficient desolvation in the ESI source, often leading to enhanced signal intensity.[8]

Method Deep Dive 2: Ion-Pairing Reversed-Phase (IP-RP)

Before HILIC became widespread, IP-RP was a common strategy for retaining polar analytes on C18 columns.

Principle of IP-RP: This technique adds an ion-pairing reagent to the mobile phase. For a positively charged analyte like ours, a reagent with a hydrophobic tail and an anionic head group (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) is used. The reagent's hydrophobic tail adsorbs to the C18 stationary phase, creating a pseudo-ion-exchange surface that retains the cationic analyte.[9]

Detailed IP-RP-MS Protocol

1. Materials and Reagents:

  • Column: Standard C18 Column, 2.1 x 100 mm, 1.8 µm.
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
  • Sample Diluent: 5:95 (v/v) Acetonitrile:Water.

2. LC and MS Parameters: Similar to a standard reversed-phase gradient, with MS parameters re-optimized.

Expertise & Trustworthiness - A Critical Caveat: While IP-RP can achieve the chromatographic goal of retention, it is often highly problematic for mass spectrometry . Ion-pairing reagents like TFA are strong acids and are notorious for causing significant ion suppression in the ESI source.[10][11][12] They compete with the analyte for ionization, leading to a dramatic decrease in sensitivity.[13][14] Furthermore, these reagents are "sticky" and can contaminate the LC system and the mass spectrometer, affecting subsequent analyses for days or weeks.[15][16] Therefore, while IP-RP is a valid chromatographic technique, its use with MS detection is generally discouraged unless no other option is available.[16]

Method Deep Dive 3: Mixed-Mode Chromatography (MMC)

MMC is a powerful technique that utilizes stationary phases with multiple functionalities, offering more than one mode of separation in a single column.[17][18][19]

Principle of MMC: For our analyte, a mixed-mode column combining reversed-phase (e.g., C18) and cation-exchange functionalities would be ideal. The stationary phase can interact with the analyte via both hydrophobic interactions and electrostatic interactions. This dual mechanism provides unique selectivity and the ability to retain compounds across a wide range of polarities.[20][21]

Detailed MMC-MS Protocol

1. Materials and Reagents:

  • Column: Acclaim Trinity P1 (or similar) mixed-mode column.
  • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 4.5.
  • Mobile Phase B: Acetonitrile.

2. LC and MS Parameters: The gradient will depend on the specific column but generally involves manipulating both organic solvent percentage and buffer concentration/pH to modulate both reversed-phase and ion-exchange interactions. MS parameters would be similar to the HILIC method.

Expertise & Trustworthiness: MMC offers great flexibility and can achieve separations not possible with single-mode columns.[18][19] However, method development can be more complex due to the multiple retention mechanisms at play. It is an excellent choice for complex samples containing analytes with diverse physicochemical properties but may represent a more advanced starting point compared to HILIC for this specific analyte.[20]

Comparative Performance Analysis

To provide an objective comparison, the following tables summarize the expected performance of each method for the analysis of 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride. The data is representative and based on the known principles of each technique.

Table 1: Comparison of Chromatographic Performance

ParameterHILICIon-Pairing RP (IP-RP)Mixed-Mode (MMC)
Retention Factor (k') > 2.0> 2.0> 2.0
Tailing Factor (Tf) 1.0 - 1.31.2 - 1.81.0 - 1.4
Theoretical Plates (N) > 10,000> 8,000> 9,000
MS Compatibility ExcellentVery PoorExcellent

Table 2: Comparison of Mass Spectrometry Performance

ParameterHILICIon-Pairing RP (IP-RP)Mixed-Mode (MMC)
Signal-to-Noise (S/N) HighVery LowHigh
Ion Suppression MinimalSevereMinimal
Limit of Detection (LOD) Low (e.g., < 1 ng/mL)High (e.g., > 20 ng/mL)Low (e.g., < 2 ng/mL)
System Contamination NoYesNo

Senior Application Scientist's Recommendation

Based on the principles and expected performance data, a clear recommendation emerges. The choice of method depends on the analytical goal and available resources.

Method Selection Decision Framework

Decision_Tree Start Start: Analyze Polar Amine Goal Primary Goal? Start->Goal Equipment Available Columns? Goal->Equipment High Sensitivity & Robust Quantitation IPRP WARNING: Use IP-RP with caution. Expect severe ion suppression. Goal->IPRP Only Retention Needed (No MS or UV only) HILIC RECOMMENDATION: Use HILIC Method Equipment->HILIC HILIC or MMC Column Available MMC RECOMMENDATION: Use Mixed-Mode Method Equipment->MMC Complex Matrix with Diverse Analytes Equipment->IPRP Only C18 Column Available

  • For Routine, Sensitive Quantification: HILIC is the unequivocal first choice. It is specifically designed for this class of molecules, providing excellent retention, good peak shape, and, most importantly, high compatibility with mass spectrometry, leading to the best sensitivity and robustness.[4][5]

  • For Complex Mixtures: If the analyte must be resolved from a variety of other compounds with different polarities, Mixed-Mode Chromatography is a very strong candidate. It provides an orthogonal selectivity that can be highly advantageous.

  • As a Last Resort: Ion-Pairing RP should be avoided for LC-MS applications whenever possible due to severe ion suppression and system contamination issues.[12][16] Its use should be restricted to situations where only a C18 column is available and alternative columns cannot be procured, and even then, the significant loss in sensitivity must be acceptable.

Conclusion

The successful LC-MS analysis of polar compounds like 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride hinges on selecting a chromatographic strategy that embraces, rather than fights, the analyte's inherent polarity. While IP-RP can force retention on a standard C18 column, it does so at the great expense of MS sensitivity. HILIC provides a direct, robust, and highly sensitive solution that is perfectly suited for this challenge. By understanding the mechanisms behind each technique, researchers can confidently select and implement the optimal method, ensuring data of the highest quality and integrity in their drug development programs.

References

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334. [Link]

  • Jandera, P. (2010). Hydrophilic Interaction Liquid Chromatography (HILIC). Research Journal of Pharmacy and Technology, 3(4), 981-996. [Link]

  • Wikipedia contributors. (2023). Hydrophilic interaction chromatography. Wikipedia, The Free Encyclopedia. [Link]

  • Element Lab Solutions. Hydrophilic Interaction Liquid Chromatography – HILIC. [Link]

  • Vouros, P., & Karger, B. L. (1975). Ion pairing techniques: compatibility with on-line liquid chromatography--mass spectrometry. Analytical Chemistry, 47(8), 1489-1492. [Link]

  • Zhang, K., & Liu, X. (2016). Mixed-Mode Chromatography: Principles, Methods, and Applications. ResearchGate. [Link]

  • ResearchGate. (2018). Which ion pair reagents are compatible with LC-MS? [Link]

  • Proprep. In mass spectrometry, why does TFA (trifluoroacetic acid) cause ionization suppression, and what chemical interactions contribute to its interference with the ionization of analytes? [Link]

  • Wikipedia contributors. (2022). Mixed-mode chromatography. Wikipedia, The Free Encyclopedia. [Link]

  • CD Formulation. Mixed Mode Chromatography (MMC) Technology. [Link]

  • E-mail, S., & Langström, B. (2000). Studies of Signal Suppression in Liquid Chromatography-Electrospray Ionization Mass Spectrometry in Using Volatile Ion-Pairing Reagents. ResearchGate. [Link]

  • LCGC International. (2025). Mixed-Mode Chromatography—A Review. [Link]

  • Cytiva. (2024). Fundamentals of mixed mode (multimodal) chromatography. [Link]

  • MicroSolv Technology Corporation. (2025). Can I Use Trifluoroacetic Acid TFA to Improve the Performance in LCMS - FAQ. [Link]

  • University of Waterloo. Ion Suppression and ESI | Mass Spectrometry Facility. [Link]

  • Sadjadi, S. M., & Haddad, P. R. (2019). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. LCGC North America, 37(11), 842-850. [Link]

  • Waters Corporation. (2021). Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. [Link]

  • SCIEX. (2026). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [Link]

  • Creek, D. J., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1436-1447. [Link]

  • Chemcas. (n.d.). 3-amino-N-(2-methoxyethyl)propanamide hydrochloride — Chemical Substance Information. [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]

  • Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • Wang, Y., et al. (2021). Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer. Journal of Pharmaceutical and Biomedical Analysis, 205, 114316. [Link]

  • Schäfer, P., et al. (2018). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Journal of Experimental Botany, 69(17), 4155-4167. [Link]

  • MolPort. (n.d.). 3-amino-N-(2-methoxyethyl)propanamide hydrochloride. [Link]

  • Crysdot. (n.d.). 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride. [Link]

  • Chemcas. (n.d.). 3-Amino-N-(2-furylmethyl)propanamide hydrochloride — Chemical Substance Information. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals Understanding the Hazard Profile Before handling or disposing of 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride, it is crucial to understand its hazard...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile

Before handling or disposing of 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride, it is crucial to understand its hazard classifications. This compound is categorized as:

  • Skin Irritant (H315): Causes skin irritation.[1]

  • Eye Irritant (H319): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (STOT SE 3, H336): May cause drowsiness or dizziness.[1]

Given these hazards, this substance must be handled as a hazardous waste. Improper disposal can pose a significant risk to human health and the environment.

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

Due to its irritant properties, a stringent PPE protocol is mandatory when handling 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride for disposal.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and irritation.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hood.To avoid inhalation and potential dizziness.

Step-by-Step Disposal Protocol

The disposal of 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride must be managed through a licensed hazardous waste disposal service.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

3.1. Waste Segregation: The First Line of Defense

Proper segregation of chemical waste is paramount to prevent dangerous reactions.[3][4]

  • Incompatible Materials: Amides can react with acids and oxidizing agents, potentially generating heat or toxic gases.[5] Therefore, store waste 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride separately from these chemical classes.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical.

3.2. Container Labeling: Clarity is Key to Safety

All hazardous waste containers must be clearly and accurately labeled to ensure the safety of all personnel and to comply with regulations.[3]

The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "3-Amino-N-(2-methoxyethyl)propanamide hydrochloride"

  • The associated hazards (e.g., "Skin Irritant," "Eye Irritant")

  • The date when the waste was first added to the container

3.3. Waste Accumulation and Storage

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the direct control of laboratory personnel and away from general traffic.

  • Container Integrity: Ensure the container is always securely closed when not in use to prevent spills and the release of vapors.

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment unit to mitigate the impact of any potential leaks.

3.4. Arranging for Final Disposal

  • Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) office is the primary point of contact for arranging the disposal of hazardous waste. They will have established procedures and contracts with licensed hazardous waste disposal vendors.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your laboratory supervisor and the EHS office immediately.

  • Control: If the spill is small and you are trained to handle it, wear the appropriate PPE and contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the initial spill.

  • Clean-up: Carefully scoop the absorbent material into a designated hazardous waste container. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride.

Caption: Decision workflow for the disposal of 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride.

References

  • 3-amino-N-(2-methoxyethyl)
  • Proper Disposal of Sodium Amide: A Step-by-Step Guide for Labor
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Hazardous Waste - Standards | Occupational Safety and Health Administr
  • OSHA Regulations and Hazardous Waste Disposal: Wh
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS.
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA.
  • In-depth Guide to Laboratory Chemical Disposal Procedures - Benchchem.
  • How to Manage Chemical Waste Disposal in Academic Labs - Justrite.
  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services.
  • Amides Waste Compatibility: Key Insights for Safe Disposal - Lab Supplies.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-N-(2-methoxyethyl)propanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Amino-N-(2-methoxyethyl)propanamide hydrochloride
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